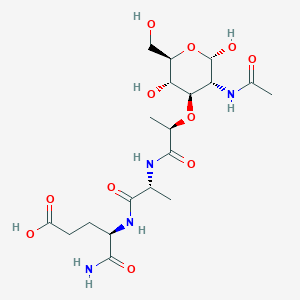

乙酰-胞壁酰-D-丙氨酸-D-谷氨酸-NH2

描述

Ac-muramyl-D-Ala-D-Glu-NH2, also known as Muramyl Dipeptide (MDP), is a synthetic immunoreactive peptide . It consists of N-acetyl muramic acid attached to a short amino acid chain of L-Ala-D-isoGln . MDP is known to inhibit HIV replication in CD4+ H9 lymphocytes .

Molecular Structure Analysis

The molecular formula of Ac-muramyl-D-Ala-D-Glu-NH2 is C19H32N4O11 . It has a molecular weight of 492.48 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-muramyl-D-Ala-D-Glu-NH2 include a density of 1.5±0.1 g/cm3, a boiling point of 1023.8±65.0 °C at 760 mmHg, and a flash point of 572.9±34.3 °C .科学研究应用

先天免疫系统识别

乙酰-胞壁酰-D-丙氨酸-D-谷氨酸-NH2,也称为胞壁酰二肽(MDP),被先天免疫系统识别 . 它是保守的病原相关分子模式 (PAMP) 的典型例子,先天免疫系统已经进化出感知机制来识别这种模式 . 肽聚糖是 MDP 的一个组成部分,它是先天免疫受体的直接靶标,并且还可以调节其他 PAMP 对其他先天免疫受体的可及性 .

炎症和疾病

MDP 在炎症、代谢、免疫稳态和疾病中发挥作用 . 肽聚糖的细微结构修饰会影响先天免疫系统检测细菌的能力,并且可以使细菌逃避或改变宿主防御 .

免疫刺激活性

MDP 衍生物已被发现可以增强对感染的非特异性抵抗力 . 通过将多个 MDP 单元连接到多聚 (DL-丙氨酸) - 多聚 (L-赖氨酸) 载体上,可以增强 MDP 的致热性和免疫刺激活性 .

骨形成诱导

MDP 通过诱导 Runx2 诱导骨形成 . 这表明它在骨科和骨骼健康领域具有潜在的应用价值。

HIV 复制抑制

MDP 被发现可以抑制 CD4+ H9 淋巴细胞中的 HIV 复制 . 这表明它在病毒学和传染病研究领域具有潜在的应用价值。

佐剂活性

MDP 被发现具有佐剂活性,这意味着它可以增强机体对抗原的免疫反应 . 这使其在疫苗开发中具有潜在的应用价值。

作用机制

Target of Action

The primary target of Ac-muramyl-D-Ala-D-Glu-NH2, also known as Muramyl Dipeptide (MDP), is the Runt-related transcription factor 2 (Runx2) . Runx2 is a key transcription factor involved in osteoblast differentiation and skeletal morphogenesis .

Mode of Action

Ac-muramyl-D-Ala-D-Glu-NH2 interacts with its target by up-regulating Runx2 gene expression . This up-regulation is achieved through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways .

Biochemical Pathways

The activation of Runx2 by Ac-muramyl-D-Ala-D-Glu-NH2 affects the osteoblast differentiation pathway . This leads to the promotion of bone formation. Additionally, it indirectly attenuates osteoclast differentiation through a decreased Receptor Activator of Nuclear Factor Kappa-B Ligand/Osteoprotegerin (RANKL/OPG) ratio .

Result of Action

The result of Ac-muramyl-D-Ala-D-Glu-NH2’s action is the enhancement of osteoblast differentiation . This leads to an increase in bone formation. Additionally, it indirectly leads to a decrease in osteoclast differentiation, thereby preventing bone resorption .

属性

IUPAC Name |

(4R)-4-[[(2R)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOQXXWZTUDTEL-BEQQYIDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

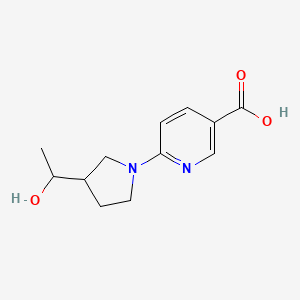

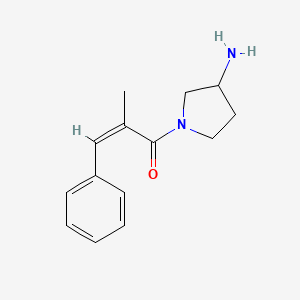

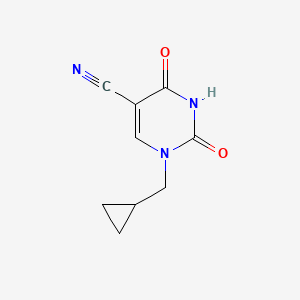

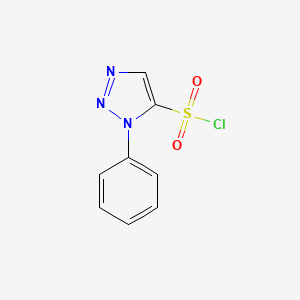

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)

![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)

![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)